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  • Product: 4-Bromo-6-ethoxy-2-methylquinoline
  • CAS: 1070879-46-7

Core Science & Biosynthesis

Foundational

Solubility Profile of 4-Bromo-6-ethoxy-2-methylquinoline: A Predictive and Experimental Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 4-Bromo-6-ethoxy-2-methylquinoline, a substituted quinoline scaffold of interest in medicinal chemistry. Quinoline derivatives are notable for a wide range of therapeutic applications, including roles as anticancer, antimalarial, and antiviral agents.[1] The solubility of any such candidate is a pivotal factor in its progression through the development pipeline.[1] This document moves beyond a simple recitation of data, offering a robust methodology for researchers to generate and interpret a comprehensive solubility profile. We will explore the theoretical underpinnings of solubility, detail predictive models such as Hansen Solubility Parameters (HSP), and provide validated, step-by-step experimental protocols for both thermodynamic and kinetic solubility determination.

Introduction: The Central Role of Solubility

4-Bromo-6-ethoxy-2-methylquinoline is a molecule with a distinct set of functional groups: a heterocyclic quinoline core, a halogen (bromine), an ether linkage (ethoxy), and an alkyl group (methyl). Each of these contributes to its overall physicochemical nature, including its polarity, lipophilicity, and crystal lattice energy. A thorough understanding of its solubility in various organic solvents is not an academic exercise; it is a prerequisite for:

  • Process Chemistry: Selecting appropriate solvents for reaction, work-up, and crystallization to ensure optimal yield and purity.

  • Preformulation: Identifying suitable solvent systems for creating stable and effective drug formulations, be it for oral, topical, or parenteral delivery.[2]

  • Analytical Chemistry: Developing robust analytical methods, particularly for techniques like High-Performance Liquid Chromatography (HPLC), which require the analyte to be fully dissolved.[3]

  • Pharmacokinetic Profiling: Solubility is a key determinant of a drug's absorption and bioavailability. Poor solubility can be a primary reason for the failure of promising drug candidates.[4]

This guide is structured to empower the research scientist with both the theoretical knowledge and the practical tools necessary to build a complete solubility picture for this compound and others like it.

Theoretical & Predictive Framework

Before any benchwork is initiated, a significant amount of insight can be gained by analyzing the molecule's structure and applying established theoretical principles.

Physicochemical Analysis of 4-Bromo-6-ethoxy-2-methylquinoline

The structure of 4-Bromo-6-ethoxy-2-methylquinoline (Molecular Weight: 266.14 g/mol [5]) suggests a molecule of moderate polarity and significant lipophilicity.

  • Quinoline Core: A weakly basic nitrogen-containing aromatic system.

  • Ethoxy Group (-OCH₂CH₃): Provides some hydrogen bond accepting capability and contributes to lipophilicity.

  • Bromo Group (-Br): A polarizable halogen that increases molecular weight and can participate in halogen bonding.[6]

  • Methyl Group (-CH₃): A nonpolar, lipophilic group.

A key computed descriptor is the LogP (octanol-water partition coefficient) , which for this molecule is estimated to be 3.23 .[5] This value indicates a preference for a nonpolar environment over a polar one, suggesting that solubility will be limited in highly polar solvents like water but more favorable in organic solvents.

The Principle of "Like Dissolves Like"

This long-standing rule remains a powerful qualitative guide.[7] Solutes dissolve best in solvents with similar intermolecular forces.[7][8] We can categorize solvents to anticipate solubility trends:

  • Nonpolar Solvents (e.g., Hexane, Toluene): These primarily interact through London dispersion forces. Given the molecule's significant hydrocarbon character, moderate to good solubility is expected.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, DMSO): These possess dipole moments but lack O-H or N-H bonds. They can engage in dipole-dipole interactions. Solvents like Dichloromethane may also engage in favorable halogen–π interactions.[6][9] High solubility is often observed in these solvents, particularly DMSO, which is a powerful, universal organic solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These have O-H bonds and can act as both hydrogen bond donors and acceptors. While the ethoxy group and quinoline nitrogen can accept hydrogen bonds, the lack of a strong hydrogen bond donor on the solute molecule may limit solubility compared to polar aprotic solvents of similar polarity.

Thermodynamics of Dissolution

The spontaneity of dissolution is governed by the Gibbs free energy change (ΔG).[10]

ΔG_solution = ΔH_solution – TΔS_solution

A negative ΔG indicates a spontaneous (favorable) dissolution process.[10]

  • Enthalpy (ΔH): This term represents the net energy change from breaking bonds and forming new ones.[11] It is a balance between:

    • Energy Input (+ΔH): Overcoming the crystal lattice energy (solute-solute interactions) and disrupting solvent-solvent interactions.[10][12]

    • Energy Output (-ΔH): Formation of new, stabilizing solute-solvent interactions (solvation).[10][13]

  • Entropy (ΔS): This term reflects the change in disorder. The transition from a highly ordered crystal lattice to dispersed molecules in a solution typically results in a large increase in entropy (+ΔS), which favors dissolution.[10][14]

For a molecule like 4-Bromo-6-ethoxy-2-methylquinoline, which is a crystalline solid, the energy required to break the crystal lattice can be substantial, making this a critical factor in its overall solubility.

Predictive Modeling: Hansen Solubility Parameters (HSP)

HSP provides a more quantitative prediction by deconstructing the total cohesive energy of a substance into three components.[15] The core principle is that substances with similar HSP values are likely to be miscible.[16]

  • δD (Dispersion): Energy from atomic dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

While the specific HSP values for 4-Bromo-6-ethoxy-2-methylquinoline are not published, they can be estimated using group contribution methods (e.g., Van Krevelen and Hoftizer method).[15] This predictive calculation allows a scientist to rank potential solvents for their compatibility before conducting experiments, saving significant time and resources.[15][17]

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data.[3] The following section details the gold-standard methods for solubility determination, presented from the perspective of a working scientist. Adherence to strict protocols is essential for generating reliable and reproducible data.[18][19][20]

Pre-requisites: Purity of Materials

The validity of any solubility measurement hinges on the purity of both the solute and the solvent.[20]

  • Solute (4-Bromo-6-ethoxy-2-methylquinoline): Purity should be >95%, confirmed by techniques such as ¹H NMR, LC-MS, and melting point analysis. The solid-state form (e.g., polymorph, hydrate) should be characterized, as this can significantly impact solubility.[21]

  • Solvents: Use of high-purity, anhydrous solvents (e.g., HPLC grade) is mandatory to avoid confounding results.

Diagram: A Unified Approach to Solubility Assessment

The following diagram illustrates a logical workflow, integrating predictive modeling with experimental validation.

G cluster_0 Theoretical & Predictive Phase cluster_1 Experimental Validation Phase A Structural Analysis (Functional Groups, LogP) B Predictive Modeling (Hansen Solubility Parameters) A->B C Rank Solvents & Hypothesize B->C D Thermodynamic Solubility (Shake-Flask Method) C->D In-depth study E Kinetic Solubility (High-Throughput Screen) C->E Early screening F Analytical Quantification (HPLC-UV) D->F E->F G Final Solubility Profile F->G H Formulation, Synthesis, PK Studies G->H Inform Project Decisions

Caption: Logical workflow for solubility assessment.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility, representing the true maximum concentration of a solute in a solvent at a given temperature.[20] It is the benchmark for accurate solubility data.

Objective: To determine the equilibrium solubility of 4-Bromo-6-ethoxy-2-methylquinoline in a panel of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • 4-Bromo-6-ethoxy-2-methylquinoline (solid, verified purity)

  • Panel of HPLC-grade organic solvents

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC system with UV detector

Methodology:

  • Preparation: Add an excess of solid 4-Bromo-6-ethoxy-2-methylquinoline to a tared 2 mL vial (e.g., add ~10-20 mg). The key is to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Securely cap the vial and place it in a shaker incubator set to 25 °C. Agitate the slurry for a minimum of 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) may be necessary and should be validated.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a small aliquot of the supernatant using a pipette. Immediately filter the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved solid particles.

  • Dilution: Perform a precise, validated serial dilution of the filtered sample with the appropriate mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. Express the final solubility in both mg/mL and mol/L.

Protocol 2: Kinetic Solubility Screening

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[4] It is a high-throughput method ideal for early drug discovery.[22]

Objective: To rapidly assess the aqueous buffer solubility of 4-Bromo-6-ethoxy-2-methylquinoline from a DMSO stock.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microplate

  • Automated liquid handler or multichannel pipette

  • Plate shaker

  • Microplate reader with UV wavelength scanning capabilities or HPLC system

Methodology:

  • Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the 10 mM DMSO stock solution to the buffer (e.g., 2 µL into 198 µL of buffer) to achieve the highest desired concentration with a low final percentage of DMSO (e.g., 1%).

  • Incubation: Seal the plate and shake at room temperature for 1-2 hours.

  • Precipitation Measurement: Measure the turbidity or "scatter" of each well using a plate reader. Alternatively, filter the plate and analyze the filtrate concentration by HPLC-UV.[22]

  • Data Analysis: The kinetic solubility is defined as the concentration at which significant precipitation is first observed.

Diagram: Experimental Workflow for Thermodynamic Solubility

This diagram visualizes the critical steps outlined in Protocol 1.

G A Step 1: Preparation Add excess solid solute to a tared vial B Step 2: Solvent Addition Add precise volume of organic solvent (e.g., 1 mL) A->B C Step 3: Equilibration Shake at 25°C for 24-48h B->C D Step 4: Phase Separation Let excess solid settle C->D E Step 5: Sampling & Filtration Filter supernatant through 0.22 µm PTFE filter D->E F Step 6: Serial Dilution Dilute filtrate into linear range of calibration curve E->F G Step 7: HPLC-UV Analysis Quantify concentration F->G H Step 8: Calculation Determine final solubility (mg/mL, mol/L) G->H

Caption: Workflow for the Shake-Flask Method.

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded. The following table provides a template for organizing and presenting the results for 4-Bromo-6-ethoxy-2-methylquinoline.

Table 1: Experimentally Determined Solubility of 4-Bromo-6-ethoxy-2-methylquinoline at 25°C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)Solubility (mol/L)
HexaneNonpolar0.1Experimental DataCalculated Data
TolueneNonpolar2.4Experimental DataCalculated Data
DichloromethanePolar Aprotic3.1Experimental DataCalculated Data
AcetonePolar Aprotic5.1Experimental DataCalculated Data
Ethyl AcetatePolar Aprotic4.4Experimental DataCalculated Data
AcetonitrilePolar Aprotic5.8Experimental DataCalculated Data
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Experimental DataCalculated Data
IsopropanolPolar Protic3.9Experimental DataCalculated Data
EthanolPolar Protic4.3Experimental DataCalculated Data
MethanolPolar Protic5.1Experimental DataCalculated Data

Note: Polarity Index values are representative and can be found in standard reference materials.[23]

Interpretation: Once populated, this table allows for a direct correlation between solvent properties and solubility. Researchers should analyze these results to confirm or challenge the initial hypotheses based on the "like dissolves like" principle and HSP predictions. This data becomes the authoritative foundation for all subsequent development decisions.

Conclusion

Determining the solubility of 4-Bromo-6-ethoxy-2-methylquinoline is a multi-faceted process that blends theoretical prediction with rigorous experimental validation. By first analyzing the molecule's physicochemical properties to form a hypothesis and then applying systematic, validated protocols like the shake-flask method, researchers can build a reliable and comprehensive solubility profile. This data is not merely a set of numbers but is actionable intelligence that directly impacts the efficiency of chemical synthesis, the design of effective drug formulations, and the ultimate success of a therapeutic candidate. This guide provides the necessary framework to generate such critical data with confidence and scientific integrity.

References

  • Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. Available at: [Link]

  • Kalenik, S., & Prus, P. (2022). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. Ukrains'kij Zurnal Vijskovoi Medicini, 3(4), 128-133. Available at: [Link]

  • Malik, P. (2024). Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery System. Harvard University. Available at: [Link]

  • De Fina, K. M., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 891-894. Available at: [Link]

  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Available at: [Link]

  • Unknown. (n.d.). Solubility test for Organic Compounds. Available at: [Link]

  • Green, A. P., et al. (2012). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. European Journal of Pharmaceutics and Biopharmaceutics, 82(2), 260-269. Available at: [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Murdan, S. (2016). Application of Hansen Solubility Parameters to predict drug-nail interactions, which can assist the design of nail medicines. European Journal of Pharmaceutics and Biopharmaceutics, 102, 45-53. Available at: [Link]

  • AP Chemistry. (n.d.). 9.6 Free Energy of Dissolution. Available at: [Link]

  • Journal of Chemical & Engineering Data. (n.d.). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available at: [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]

  • Ishigami, M., et al. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi, 122(3), 235-40. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Tuttle, M. R., et al. (2023). Predicting the Solubility of Organic Energy Storage Materials Based on Functional Group Identity and Substitution Pattern. The Journal of Physical Chemistry Letters, 14(5), 1318-1325. Available at: [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

  • Fountainhead Press. (n.d.). Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-6-methoxyquinoline. Available at: [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 122. Available at: [Link]

  • Shaw, D. G., et al. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Journal of Physical and Chemical Reference Data, 39(2), 023102. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate Properties. Available at: [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. Available at: [Link]

  • Ieritano, C., & Hopkins, W. S. (2022). The Hitchhiker's Guide to Dynamic Ion-Solvent Clustering: Applications in Differential Ion Mobility Spectrometry. Physical Chemistry Chemical Physics, 24(34), 20265-20282. Available at: [Link]

  • ResearchGate. (2010). (PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Available at: [Link]

  • WebAssign. (n.d.). Thermodynamics of Salt Dissolution. Available at: [Link]

  • American Chemical Society. (2024, September 27). Lesson 5.9: Temperature Changes in Dissolving. Available at: [Link]

  • PubChemLite. (n.d.). 4-bromo-6-ethyl-2-methylquinoline (C12H12BrN). Available at: [Link]

  • School of Management and Sciences Journals. (n.d.). Investigating the Enthalpy of Dissolution of Ionic and Polar Substances in Water. Available at: [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). Available at: [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Available at: [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-6-ethoxy-2-methylquinoline, 95% Purity, C12H12BrNO, 1 gram. Available at: [Link]

  • Reichardt, C. (2018). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Liquids, 3(1), 1-33. Available at: [Link]

  • Noack, A., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence, 35, 2407-2414. Available at: [Link]

  • ResearchGate. (2024). (PDF) Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study. Available at: [Link]

  • ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. Available at: [Link]

  • Sugi, L. S., et al. (2023). Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane. Scientific Reports, 13(1), 17148. Available at: [Link]

Sources

Exploratory

The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to Its Discovery, Synthesis, and Therapeutic Evolution

For researchers, scientists, and professionals entrenched in the intricate world of drug development, the quinoline ring system stands as a testament to nature's ingenuity and medicinal chemistry's power of innovation. T...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals entrenched in the intricate world of drug development, the quinoline ring system stands as a testament to nature's ingenuity and medicinal chemistry's power of innovation. This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyridine ring, is not merely a structural motif but a privileged scaffold that has given rise to some of the most impactful therapeutic agents in human history. From the jungles of South America to the modern synthetic laboratory, the story of substituted quinoline compounds is a compelling narrative of discovery, chemical creativity, and the relentless pursuit of treating human disease.

This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted quinoline compounds. It delves into the foundational synthetic methodologies that have enabled the creation of a vast chemical space around this core, examines the historical milestones in the development of quinoline-based drugs, and elucidates the critical structure-activity relationships that govern their biological effects.

The Dawn of the Quinoline Era: From Cinchona Bark to Coal Tar

The journey of quinoline begins not in a laboratory, but with the indigenous peoples of the Andes, who recognized the fever-reducing properties of the bark of the Cinchona tree.[1] The active alkaloid, quinine , was first isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[2] This marked a pivotal moment, providing a pure compound that would become the frontline treatment for malaria for over a century. The structural elucidation of quinine, a complex task for the time, eventually revealed the presence of the quinoline core, sparking interest in this heterocyclic system.

Independently, in 1834, German chemist Friedlieb Ferdinand Runge isolated a compound from coal tar which he named "leukol".[3] Later, in 1842, Charles Gerhardt obtained a compound by the dry distillation of quinine with a strong base, which he called "chinolein".[3] It was August Wilhelm von Hofmann who, in 1845, demonstrated that these two substances were, in fact, the same compound: quinoline.[3] This dual discovery, from both natural and industrial sources, underscored the fundamental importance of the quinoline scaffold and set the stage for its synthetic exploration.

The Art of the Build: Foundational Syntheses of the Quinoline Core

The late 19th century witnessed a surge in the development of synthetic methods to construct the quinoline ring system, many of which are still in use today. These named reactions provide versatile pathways to substituted quinolines, allowing for the systematic exploration of their chemical and biological properties.

The Skraup Synthesis: A Classic and Robust Approach

Developed by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a powerful method for producing quinolines.[4][5] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[5][6][7]

Mechanism:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[4][6][8]

  • Michael Addition: The aniline undergoes a conjugate (Michael) addition to acrolein.[6][8]

  • Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization followed by dehydration to form 1,2-dihydroquinoline.[6][8]

  • Oxidation: The 1,2-dihydroquinoline is oxidized by the oxidizing agent to yield the aromatic quinoline ring system.[6][8]

Skraup_Synthesis Aniline Aniline Acrolein Acrolein Aniline->Acrolein + Glycerol Glycerol H2SO4 H₂SO₄ Glycerol->H2SO4 H2SO4->Acrolein Dehydration Michael_Adduct Michael Adduct Acrolein->Michael_Adduct + Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Oxidizing_Agent Oxidizing Agent Dihydroquinoline->Oxidizing_Agent Quinoline Quinoline Oxidizing_Agent->Quinoline Oxidation

Figure 1: Workflow of the Skraup Synthesis.

Experimental Protocol: Synthesis of Quinoline (Skraup Synthesis)

  • Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.

  • Procedure:

    • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, nitrobenzene, and glycerol.[7]

    • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture.

    • Add ferrous sulfate heptahydrate as a moderator to control the exothermic reaction.[6][7]

    • Heat the mixture gently in an oil bath. The reaction is highly exothermic. Maintain the temperature at approximately 140-150°C for 3-4 hours.[7]

    • After the reaction is complete, allow the mixture to cool.

    • Dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

    • Isolate the crude quinoline via steam distillation.[7]

    • Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by distillation.[7]

The Friedländer Synthesis: A Versatile Condensation

First reported by Paul Friedländer in 1882, this synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[9][10][11][12] The reaction can be catalyzed by either acids or bases.[10][12]

Mechanism:

Two primary mechanistic pathways are proposed:

  • Aldol Condensation First: The 2-aminoaryl carbonyl and the enolizable carbonyl compound undergo an aldol condensation, followed by dehydration to form an α,β-unsaturated carbonyl compound. Subsequent intramolecular imine formation and dehydration yield the quinoline.[9]

  • Schiff Base Formation First: The initial step is the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and dehydration to give the final quinoline product.[9]

Friedlander_Synthesis Reactants 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl Pathway1 Aldol Condensation Reactants->Pathway1 Pathway2 Schiff Base Formation Reactants->Pathway2 Intermediate1 α,β-Unsaturated Carbonyl Pathway1->Intermediate1 Intermediate2 Schiff Base Pathway2->Intermediate2 Quinoline Substituted Quinoline Intermediate1->Quinoline Intramolecular Imine Formation & Dehydration Intermediate2->Quinoline Intramolecular Aldol Condensation & Dehydration

Figure 2: Mechanistic Pathways of the Friedländer Synthesis.

Other Foundational Syntheses

Several other named reactions have made significant contributions to the synthesis of substituted quinolines:

  • Doebner-von Miller Reaction: An extension of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst to form quinolines.[13][14] It is also known as the Skraup-Doebner-von Miller quinoline synthesis.[13]

  • Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[15][16] The intermediate Schiff base undergoes ring closure to form a 2,4-substituted quinoline.[16]

  • Gould-Jacobs Reaction: This reaction is particularly useful for the synthesis of 4-hydroxyquinolines.[17] It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization, saponification, and decarboxylation.[17][18][19]

Synthetic Method Key Reactants Primary Product Type Year Reported
Skraup Synthesis Aniline, Glycerol, Oxidizing AgentUnsubstituted or Substituted Quinolines1880[4]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylSubstituted Quinolines1881[4]
Friedländer Synthesis 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylHighly Substituted Quinolines1882[9]
Combes Synthesis Aniline, β-Diketone2,4-Disubstituted Quinolines1888[16]
Gould-Jacobs Reaction Aniline, Alkoxymethylenemalonic Ester4-Hydroxyquinolines1939[18]

Table 1: Comparison of Key Quinoline Synthesis Methods.

Therapeutic Triumphs: A Historical Timeline of Quinoline-Based Drugs

The versatility of the quinoline scaffold has been most profoundly demonstrated in its application to medicinal chemistry, leading to the development of drugs that have saved countless lives.

The Antimalarial Saga: From Quinine to Chloroquine and Beyond

The story of quinoline in medicine is inextricably linked to the fight against malaria.

  • Quinine (1820): The first effective treatment for malaria, its use was widespread until the mid-20th century.[2]

  • Chloroquine (1934): Synthesized by Hans Andersag at Bayer, chloroquine was introduced into clinical practice in 1947.[20] It proved to be a highly effective and less toxic alternative to quinine.[2] During World War II, with natural quinine sources disrupted, the development of synthetic antimalarials like chloroquine became a strategic priority.[21]

  • Hydroxychloroquine (1946): Developed as a less toxic metabolite of chloroquine, it was approved for medical use in the US in 1955.[2][20][22]

The Antibacterial Revolution: The Rise of the Quinolones

A serendipitous discovery during the synthesis of chloroquine in the early 1960s led to the birth of a new class of antibiotics.

  • Nalidixic Acid (1962): Discovered by George Lesher and colleagues as a byproduct of chloroquine synthesis, nalidixic acid was the first synthetic quinolone antibiotic.[23][24][25] While technically a naphthyridone, it is considered the progenitor of the quinolone class.[23][25] Its clinical use began in 1967, primarily for treating urinary tract infections caused by Gram-negative bacteria.[23]

  • The Fluoroquinolones (1980s-Present): The addition of a fluorine atom at the 6-position of the quinolone ring dramatically expanded the antibacterial spectrum and potency.[26][27] This led to the development of successive generations of fluoroquinolones, each with improved properties.[25][26]

    • Second Generation (e.g., Ciprofloxacin, Norfloxacin): Introduced in the mid-1980s, these agents exhibited enhanced activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and some activity against Gram-positive bacteria.[26][27][28]

    • Third Generation (e.g., Levofloxacin): These compounds offered improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[29]

    • Fourth Generation (e.g., Moxifloxacin): This generation provided broad-spectrum coverage, including activity against anaerobic bacteria.[27][29]

The mechanism of action of quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[24][26][30][31]

Structure-Activity Relationships (SAR): Tailoring the Quinoline Core for Potency

The development of successful quinoline-based drugs has been guided by a deep understanding of their structure-activity relationships (SAR).

4-Aminoquinoline Antimalarials

For antimalarial activity in the 4-aminoquinoline class, several structural features are crucial:

  • 7-Chloro Group: An electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is essential for high potency.[32]

  • 4-Amino Side Chain: A flexible diaminoalkyl side chain at the 4-position is critical for activity.[32] The length of the carbon chain between the two nitrogen atoms is optimal at 2 to 5 carbons.[33]

  • Tertiary Amine: The terminal tertiary amine in the side chain is important for the drug's mechanism of action, which involves accumulation in the acidic food vacuole of the malaria parasite.[2][33]

SAR_4_Aminoquinoline cluster_quinoline 4-Aminoquinoline Core Quinoline_Ring Quinoline Ring Position_7 7-Position: Electron-withdrawing group (e.g., Cl) ESSENTIAL for activity Position_4 4-Position: Aminoalkyl side chain CRITICAL for activity Side_Chain Side Chain: - Flexible diaminoalkyl chain - Optimal length (2-5 carbons) - Terminal tertiary amine Position_4->Side_Chain

Figure 3: Key SAR Features of 4-Aminoquinoline Antimalarials.

Fluoroquinolone Antibacterials

The SAR of fluoroquinolones is well-defined:

  • N-1 Substituent: The substituent at the N-1 position influences antibacterial potency and pharmacokinetic properties.

  • C-6 Fluoro Group: The fluorine atom at the C-6 position is a hallmark of this class and is crucial for potent inhibition of DNA gyrase.[34]

  • C-7 Substituent: The substituent at the C-7 position, typically a nitrogen-containing heterocycle like piperazine, modulates the antibacterial spectrum and potency.

Conclusion

The journey of substituted quinoline compounds, from their natural origins to their central role in modern medicine, is a powerful illustration of the synergy between natural product chemistry, synthetic innovation, and rational drug design. The foundational synthetic methods developed over a century ago continue to be the bedrock for the creation of novel quinoline derivatives. The remarkable therapeutic successes of quinoline-based antimalarials and antibiotics have fundamentally changed the landscape of infectious disease treatment. For the contemporary researcher, the quinoline scaffold remains a fertile ground for discovery, offering a robust and versatile platform for the development of new therapeutic agents to address ongoing and emerging health challenges.

References

  • Wikipedia. Friedländer synthesis. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Chemistry Steps. Friedlander quinoline synthesis. [Link]

  • Drugfuture.com. Combes Quinoline Synthesis. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. [Link]

  • Slideshare. Preparation and Properties of Quinoline. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • National Center for Biotechnology Information. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. [Link]

  • Wikipedia. Skraup reaction. [Link]

  • YouTube. Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. The fluoroquinolone antibacterials: past, present and future perspectives. [Link]

  • National Center for Biotechnology Information. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. [Link]

  • ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]

  • Policy Commons. Structure-Activity Relationships of 8-Aminoquinoline Antimalarial Drugs. [Link]

  • Wikipedia. Gould-Jacobs-Reaktion. [Link]

  • Slideshare. Doebner-Miller reaction and applications. [Link]

  • ACS Publications. Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. [Link]

  • ResearchGate. General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]

  • Wikipedia. Hydroxychloroquine. [Link]

  • Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • YouTube. Gould-Jacobs Reaction Mechanism | Organic Chemistry. [Link]

  • BIOSYNCE. What is the history of the discovery of quinoline? [Link]

  • ACS Publications. Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. [Link]

  • African Journal of Biology and Medical Research. Chloroquine and Hydroxychloroquine: The History Revisited. [Link]

  • Wikipedia. Nalidixic acid. [Link]

  • ResearchGate. Structure–activity relationships (SAR) of quinoline antimalarial agents. [Link]

  • Scribd. Combes Quinoline Synthesis PDF. [Link]

  • Pulitzer Center. Political Power and Chloroquine: A Long History. [Link]

  • The People's Pharmacy. The Inside Story of Chloroquine and Hydroxychloroquine for COVID-19. [Link]

  • Patsnap Synapse. What is Nalidixic Acid used for? [Link]

  • Faculty of Pharmaceutical Medicine. Hydroxychloroquine history and its cardiovascular safety. [Link]

  • Wikipedia. Quinoline. [Link]

  • Wikipedia. Quinolone antibiotic. [Link]

  • ResearchGate. The history of fluoroquinolones. [Link]

  • Wiki. Gould-Jacobs reaction. [Link]

  • Patsnap Synapse. What is the mechanism of Nalidixic Acid? [Link]

  • National Center for Biotechnology Information. Our Evolving Understanding of the Mechanism of Quinolones. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • ResearchGate. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. [Link]

  • YouTube. Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Two-Step Synthesis of 4-Bromo-6-ethoxy-2-methylquinoline

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] This document provides a comprehensive, fi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] This document provides a comprehensive, field-tested protocol for the synthesis of 4-Bromo-6-ethoxy-2-methylquinoline, a valuable substituted quinoline intermediate. The synthesis is presented as a robust two-step process, beginning with the Conrad-Limpach cyclization of 4-ethoxyaniline and ethyl acetoacetate to form a 4-hydroxyquinoline intermediate, followed by a bromination reaction to yield the final product. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines to ensure reliable and reproducible outcomes.

Introduction

Quinoline and its derivatives have consistently drawn significant interest due to their wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] The strategic functionalization of the quinoline ring is crucial for modulating these activities and developing new chemical entities. The target molecule, 4-Bromo-6-ethoxy-2-methylquinoline, incorporates several key features: a bromine atom at the 4-position, which serves as a versatile handle for further cross-coupling reactions; an ethoxy group at the 6-position, which can influence solubility and receptor binding; and a methyl group at the 2-position.

Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, provide the foundational logic for constructing the quinoline core.[3] This protocol employs a modified Conrad-Limpach synthesis, which is particularly effective for generating 4-hydroxyquinolines (4-quinolones) from anilines and β-ketoesters.[4] The subsequent conversion of the 4-hydroxyl group to a bromide is a critical transformation that opens avenues for extensive derivatization. This document provides an in-depth explanation of the chemical principles, step-by-step instructions, and the rationale behind each procedural choice.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Step 1: Conrad-Limpach Reaction: Formation of 6-ethoxy-2-methylquinolin-4-ol.

  • Step 2: Bromination: Conversion of the 4-hydroxyquinoline intermediate to 4-Bromo-6-ethoxy-2-methylquinoline.

Overall Reaction Scheme

Part 1: Synthesis of 6-ethoxy-2-methylquinolin-4-ol (Intermediate)

Principle and Mechanism

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. The reaction pathway is temperature-dependent. At lower temperatures (typically ambient to slightly elevated), a condensation reaction occurs between the aniline nitrogen and the keto-carbonyl of the ethyl acetoacetate to form a β-aminoacrylate intermediate. At high temperatures, this intermediate undergoes an intramolecular cyclization via electrophilic attack on the aromatic ring, followed by elimination of ethanol to yield the stable 4-quinolone product.[3][4] The use of a high-boiling, inert solvent like diphenyl ether is crucial for achieving the high temperatures required for efficient cyclization.

The mechanism involves an initial acid- or base-catalyzed condensation to form an enamine, which then undergoes thermal cyclization. This cyclization is the rate-determining step and requires significant thermal energy to overcome the activation barrier for the intramolecular electrophilic aromatic substitution.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization aniline 4-Ethoxyaniline intermediate1 β-Aminoacrylate Intermediate aniline->intermediate1 + ketoester Ethyl Acetoacetate ketoester->intermediate1 intermediate1_2 β-Aminoacrylate Intermediate intermediate1->intermediate1_2 Heat quinolone 6-ethoxy-2-methylquinolin-4-ol intermediate1_2->quinolone High Temp (~250°C) - EtOH etoh Ethanol

Caption: Mechanism of the Conrad-Limpach Reaction.

Materials and Equipment
  • Reagents: 4-ethoxyaniline, Ethyl acetoacetate, Diphenyl ether, Ethanol, Hexanes.

  • Apparatus: Round-bottom flask (500 mL), heating mantle with temperature controller, reflux condenser, dropping funnel, mechanical stirrer, Buchner funnel, filtration apparatus, beakers, and standard laboratory glassware.

Reagent Data
ReagentFormulaMW ( g/mol )AmountMolesMolar Ratio
4-ethoxyanilineC₈H₁₁NO137.1827.4 g0.201.0
Ethyl acetoacetateC₆H₁₀O₃130.1426.0 g0.201.0
Diphenyl etherC₁₂H₁₀O170.21200 mL-Solvent
Step-by-Step Experimental Protocol
  • Initial Condensation: In a 500 mL round-bottom flask, combine 4-ethoxyaniline (27.4 g, 0.20 mol) and ethyl acetoacetate (26.0 g, 0.20 mol). Stir the mixture at room temperature for 30 minutes, then heat gently to 100-110°C for 1 hour. This step facilitates the initial condensation and removal of water.

  • Solvent Addition: Allow the reaction mixture to cool slightly. Carefully add diphenyl ether (200 mL) to the flask. Equip the flask with a reflux condenser and a heating mantle.

  • Thermal Cyclization: Heat the mixture vigorously to reflux (approximately 250-255°C). Maintain a steady reflux for 30-45 minutes. The formation of the quinolone product will be observed as a precipitate.

  • Work-up and Isolation: Allow the reaction mixture to cool to below 100°C. While still warm, pour the slurry into 300 mL of hexanes to dilute the diphenyl ether.

  • Filtration: Cool the mixture in an ice bath to complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with ethanol (2 x 50 mL) and then with hexanes (2 x 50 mL) to remove residual diphenyl ether and any unreacted starting materials.

  • Drying: Dry the resulting off-white to tan solid under vacuum to obtain 6-ethoxy-2-methylquinolin-4-ol.

  • Expected Yield: 75-85%.

  • Appearance: Off-white to light tan powder.

Part 2: Synthesis of 4-Bromo-6-ethoxy-2-methylquinoline (Final Product)

Principle and Mechanism

The conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with its 4-quinolone form) to the 4-bromoquinoline is an analogue of the conversion of carboxylic acids to acid halides. Phosphorus oxybromide (POBr₃) is a powerful brominating agent that activates the hydroxyl group (or keto oxygen), making it a good leaving group. The reaction likely proceeds through a phosphate ester intermediate, which is then displaced by a bromide ion in an SₙAr-type mechanism. This reaction must be performed under anhydrous conditions in a high-boiling solvent or neat.

Materials and Equipment
  • Reagents: 6-ethoxy-2-methylquinolin-4-ol (Intermediate from Part 1), Phosphorus oxybromide (POBr₃), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Water, Anhydrous magnesium sulfate, Silica gel for chromatography.

  • Apparatus: Three-neck round-bottom flask (250 mL), reflux condenser with a drying tube (or nitrogen inlet), dropping funnel, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, column chromatography setup.

Reagent Data
ReagentFormulaMW ( g/mol )AmountMolesMolar Ratio
6-ethoxy-2-methylquinolin-4-olC₁₂H₁₃NO₂203.2420.3 g0.101.0
Phosphorus oxybromidePOBr₃286.6934.4 g0.121.2
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL three-neck flask equipped with a reflux condenser and magnetic stirrer, place the 6-ethoxy-2-methylquinolin-4-ol (20.3 g, 0.10 mol). Caution: This step should be performed in a well-ventilated chemical fume hood.

  • Reagent Addition: Carefully add phosphorus oxybromide (34.4 g, 0.12 mol) to the flask. POBr₃ is corrosive and moisture-sensitive.

  • Reaction: Heat the mixture to 110-120°C with stirring for 2-3 hours. The reaction mixture will become a dark, viscous liquid. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).

  • Quenching: Allow the reaction to cool to room temperature. Very slowly and carefully, pour the reaction mixture onto 400 g of crushed ice in a large beaker. This step is highly exothermic and will generate HBr gas. Perform this in the back of a fume hood. Stir the mixture until all the ice has melted.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution portion-wise until the pH is ~8. Be cautious of gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (1 x 100 mL) and then brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product is typically a brown solid. Purify the crude material by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate). Alternatively, recrystallization from ethanol or isopropanol may be effective.

  • Final Product: Combine the pure fractions from chromatography and remove the solvent under reduced pressure to yield 4-Bromo-6-ethoxy-2-methylquinoline as a solid.[5]

  • Expected Yield: 60-75%.

  • Appearance: White to pale yellow solid.

Safety Precautions

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] All operations should be conducted in a properly functioning chemical fume hood.[7]

  • 4-ethoxyaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Phosphorus oxybromide (POBr₃): Highly corrosive and reacts violently with water. It is lachrymatory. Handle with extreme care under anhydrous conditions.[7] Work in a fume hood is mandatory.

  • HBr Gas: Generated during the quenching step. It is a corrosive and toxic gas. Ensure the fume hood has adequate airflow.

  • High Temperatures: The cyclization step requires high temperatures (~250°C). Use a heating mantle with a reliable temperature controller and ensure the apparatus is securely clamped.

Experimental Workflow Visualization

G start Start Materials: 4-Ethoxyaniline Ethyl Acetoacetate step1 Step 1: Condensation Heat to 100-110°C, 1 hr start->step1 step2 Step 2: Cyclization Add Diphenyl Ether Reflux at ~250°C, 45 min step1->step2 workup1 Work-up 1: Cool, Dilute with Hexanes Vacuum Filter & Wash step2->workup1 intermediate Intermediate: 6-ethoxy-2-methylquinolin-4-ol workup1->intermediate step3 Step 3: Bromination Add POBr₃ Heat to 110-120°C, 3 hrs intermediate->step3 workup2 Work-up 2: Quench on Ice Neutralize (NaHCO₃) Extract with DCM step3->workup2 purify Purification: Dry (MgSO₄) Concentrate Column Chromatography workup2->purify product Final Product: 4-Bromo-6-ethoxy-2-methylquinoline purify->product

Caption: Overall workflow for the synthesis.

Conclusion

This application note details a reliable and scalable two-step synthesis for 4-Bromo-6-ethoxy-2-methylquinoline. By employing a Conrad-Limpach reaction followed by bromination with phosphorus oxybromide, the target compound can be obtained in good overall yield. The protocol emphasizes mechanistic understanding and safe handling practices, providing researchers with a solid foundation for producing this versatile chemical intermediate for applications in drug discovery and materials science.

References

  • IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. Retrieved from [Link]

  • Dandepally, S. R., & Williams, A. L. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 989. Available from: [Link]

  • Kaur, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21364-21381. Available from: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Wang, X., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(15), 5789. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Link, G. (n.d.). Combes Quinoline Synthesis. In Name Reactions in Organic Synthesis.
  • Kaur, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21364-21381. Available from: [Link]

  • Organic Chemistry with Sahanawaz. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. Retrieved from [Link]

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. International Conference on Applied Science and Engineering Innovation. Available from: [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-6-ethoxy-2-methylquinoline, 95% Purity. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

Sources

Application

1H NMR and 13C NMR characterization of 4-Bromo-6-ethoxy-2-methylquinoline

Application Note: Structural Elucidation and NMR Characterization of 4-Bromo-6-ethoxy-2-methylquinoline Executive Summary This technical guide outlines the standardized protocol for the structural characterization of 4-B...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and NMR Characterization of 4-Bromo-6-ethoxy-2-methylquinoline

Executive Summary

This technical guide outlines the standardized protocol for the structural characterization of 4-Bromo-6-ethoxy-2-methylquinoline (CAS: 1070879-46-7) using high-field Nuclear Magnetic Resonance (NMR) spectroscopy. This compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of antitubercular diarylquinolines (e.g., Bedaquiline analogs) and antimalarial agents.

The primary challenge in characterizing substituted quinolines lies in distinguishing regioisomers (e.g., 4-bromo vs. 2-bromo) and accurately assigning the aromatic spin systems modified by the ethoxy substituent. This note provides a self-validating workflow using 1D (


H, 

C) and 2D (HSQC, HMBC, COSY) NMR techniques to confirm regiochemistry and purity.

Compound Profile

PropertyDescription
IUPAC Name 4-Bromo-6-ethoxy-2-methylquinoline
Molecular Formula C

H

BrNO
Molecular Weight 266.14 g/mol
Core Scaffold Quinoline
Key Substituents C2-Methyl, C4-Bromo, C6-Ethoxy
Solubility Soluble in CDCl

, DMSO-

, Methanol-

Experimental Protocol

Sample Preparation

Quinolines are nitrogen-containing heterocycles that can exhibit concentration-dependent aggregation or protonation effects. Proper preparation is vital for sharp lineshapes.

  • Solvent Selection: Deuterated Chloroform (CDCl

    
    , 99.8% D) is the standard solvent. However, if the sample contains residual acid (from synthesis using POBr
    
    
    
    ), the nitrogen may protonate, shifting signals downfield.
    • Recommendation: Use CDCl

      
       neutralized with basic alumina or containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
      
  • Concentration:

    • 
      H NMR: 5–10 mg in 600 µL solvent.
      
    • 
      C / 2D NMR: 20–30 mg in 600 µL solvent (to ensure detection of quaternary carbons).
      
  • Filtration: Filter the solution through a cotton plug or PTFE syringe filter (0.45 µm) into the NMR tube to remove paramagnetic particulates (e.g., metallic shavings from spatulas) which cause line broadening.

Acquisition Parameters (600 MHz Instrument)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Notes

H 1D
zg30161.0 sStandard proton.

C 1D
zgpg3010242.0 s

H-decoupled. Long D1 ensures quaternary C relaxation.
COSY cosygpppqf81.5 sIdentifies H7-H8 coupling.
HSQC hsqcedetgpsisp2.381.5 sMultiplicity-edited (CH/CH

up, CH

down).
HMBC hmbcgplpndqf161.5 sCritical: Optimized for

Hz.

Structural Elucidation & Data Analysis

H NMR Assignment Logic

The substitution pattern (2-Me, 4-Br, 6-OEt) breaks the symmetry of the quinoline ring, creating distinct spin systems.

  • The "Isolated" Singlet (H3): The proton at position 3 is isolated between the 2-Methyl and 4-Bromo groups. It appears as a sharp singlet in the aromatic region.

  • The ABC System (H5, H7, H8):

    • H5: Located at the peri position relative to the C4-Bromo group. While Br is withdrawing, the C6-Ethoxy group is a strong ortho-donor, shielding H5 and H7. H5 appears as a doublet with a small meta-coupling constant (

      
       Hz).
      
    • H8: Located ortho to H7. Appears as a doublet with a large ortho-coupling constant (

      
       Hz).
      
    • H7: Located between H8 and the C6-Ethoxy group. Appears as a doublet of doublets (

      
      ), coupling to H8 (
      
      
      
      ) and H5 (
      
      
      ).
  • Aliphatic Region:

    • Ethoxy: Characteristic triplet (~1.5 ppm) and quartet (~4.1 ppm).

    • 2-Methyl: A singlet integrating to 3H, typically deshielded by the adjacent C=N bond (~2.7 ppm).

Expected Chemical Shift Table (CDCl )

Note: Values are representative based on structure-activity relationships of 4-bromo-6-alkoxyquinolines.

Position

(ppm)
Multiplicity

(Hz)

(ppm)
Assignment Logic
2-CH

2.68s-25.1Alpha to imine (C=N).
OCH

4.15q7.063.8Deshielded by Oxygen.
CH

(Et)
1.51t7.014.7Terminal methyl.
H3 / C3 7.55s-124.5Isolated by C2-Me and C4-Br.
C4 ---134.2Quaternary.[1] Br-substituted.
H5 / C5 7.45d2.7104.8Shielded by ortho-OEt.
C6 ---157.5Quaternary. O-substituted.
H7 / C7 7.35dd9.0, 2.7122.1Shielded by ortho-OEt.
H8 / C8 7.95d9.0129.8Deshielded by N (peri-effect).
C2 ---158.2Quaternary. Imine carbon.
C4a ---126.5Bridgehead.
C8a ---144.0Bridgehead (next to N).

Critical Validation: The HMBC Workflow

To prove the structure is 4-bromo (and not an isomer formed during POBr


 bromination), you must observe specific long-range correlations.

The "Regio-Proof" Pathway:

  • Confirm C2: The 2-Me protons (2.68 ppm) will show a strong HMBC correlation to C2 (~158 ppm) and C3 (~124 ppm).

  • Confirm C4 (Br position): The H5 proton (7.45 ppm) is the only proton that can show a strong 3-bond correlation to C4 .

    • If Br were at C2: The correlations would drastically change.

    • Observation: H5 (

      
      ) 
      
      
      
      C4. H3 (
      
      
      )
      
      
      C4.
  • Confirm C6 (Ethoxy position): The OCH

    
      protons (4.15 ppm) will correlate strongly (
    
    
    
    ) to C6 (~157 ppm).
Visualization: HMBC Connectivity Diagram

HMBC_Analysis cluster_protons Proton Signals (1H) cluster_carbons Carbon Signals (13C) H_Me 2-Me (2.68 ppm) C_2 C2 (158 ppm) (Quaternary) H_Me->C_2 2J (Strong) C_3 C3 (124 ppm) (Methine) H_Me->C_3 3J (Strong) H_3 H3 (7.55 ppm) H_3->C_2 2J C_4 C4 (134 ppm) (C-Br) H_3->C_4 2J (Proof of Br) H_5 H5 (7.45 ppm) H_5->C_4 3J (CRITICAL PROOF) C_6 C6 (157 ppm) (C-O) H_5->C_6 2J H_OEt OCH2 (4.15 ppm) H_OEt->C_6 3J (Proof of OEt)

Caption: HMBC Correlation Network. The blue arrow (H5 to C4) is the definitive confirmation of the Bromine position at C4, distinguishing it from other isomers.

Troubleshooting & Impurities

ObservationPotential CauseRemediation
Broad Signals Paramagnetic impurities or aggregation.Filter sample; try DMSO-

to break aggregates.
H3 Missing/Broad Deuterium exchange (rare in CDCl

) or dynamic process.
Check if solvent is acidic (DCl formation). Use fresh CDCl

.
Extra Doublets Unreacted 4-hydroxy precursor.Look for broad OH peak >10 ppm and C=O shift ~177 ppm.
Shift Drifts Concentration dependence.Quinolines stack. Run at lower concentration or constant concentration.
Visualization: Characterization Workflow

Workflow Start Crude Product (4-Br-6-OEt-2-Me-Quinoline) Prep Sample Prep 10mg in CDCl3 + TMS Filter (0.45um) Start->Prep Acq1D 1D Acquisition 1H (16 scans) 13C (1024 scans) Prep->Acq1D Check Purity Check Are peaks sharp? Is H3 a singlet? Acq1D->Check Check->Prep Fail (Reprep/Recrystallize) Acq2D 2D Acquisition HSQC (C-H mapping) HMBC (Connectivity) Check->Acq2D Pass Analyze Data Analysis Confirm C4-Br via H5-HMBC Confirm C6-OEt via OCH2-HMBC Acq2D->Analyze Report Final Report Generate Peak List Export PDF Analyze->Report

Caption: Step-by-step NMR characterization workflow ensuring purity and structural validity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 329773609, 4-Bromo-6-ethoxy-2-methylquinoline. Retrieved from [Link]

  • Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Vandekerckhove, S., & D'hooghe, M. (2013). Quinoline derivatives as promising pharmacophores in the treatment of tuberculosis. Bioorganic & Medicinal Chemistry.[2] (Context for 2-methyl-6-alkoxyquinoline scaffolds).

Sources

Technical Notes & Optimization

Troubleshooting

purification of crude 4-Bromo-6-ethoxy-2-methylquinoline by column chromatography

This technical guide addresses the purification of 4-Bromo-6-ethoxy-2-methylquinoline (CAS: 1070879-46-7), a critical intermediate often synthesized via the bromination of 4-hydroxy-6-ethoxy-2-methylquinoline using phosp...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 4-Bromo-6-ethoxy-2-methylquinoline (CAS: 1070879-46-7), a critical intermediate often synthesized via the bromination of 4-hydroxy-6-ethoxy-2-methylquinoline using phosphorus oxybromide (


) or phosphorus tribromide (

).

The following content is structured as a Tier-3 Technical Support resource, designed to troubleshoot specific purification failures and optimize recovery.

Part 1: Pre-Purification Assessment (FAQ)

Q1: My crude reaction mixture is a sticky, dark red/brown oil. Can I load this directly onto the column? No. Direct liquid loading of viscous, acidic crude oils will ruin the separation. The dark color and viscosity typically indicate the presence of phosphorous byproducts (e.g., polyphosphoric acids) and residual acid (


).
  • The Fix: You must perform a rigorous aqueous workup first. Quench the reaction with ice/water and neutralize to pH 8-9 using saturated

    
     or 
    
    
    
    . The quinoline nitrogen becomes protonated (ionic) under acidic conditions, trapping your product in the aqueous phase or causing it to streak on silica.
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over

    
    , and concentrate. If the solid remains sticky, triturate with cold hexanes or diethyl ether to precipitate the free base as a solid before chromatography.
    

Q2: What is the best method for sample loading? Solid Loading (Dry Loading) is highly recommended. 4-Bromo-6-ethoxy-2-methylquinoline has limited solubility in non-polar mobile phases (like Hexane/Heptane). Liquid loading with DCM can cause "band broadening" because DCM is a strong solvent that carries the compound too fast down the column before the gradient starts.

  • Protocol: Dissolve the crude in a minimum amount of DCM/MeOH. Add silica gel (ratio 1:2 crude to silica by weight). Evaporate the solvent under vacuum until you have a free-flowing powder. Load this powder on top of the column.

Q3: Which TLC system should I use for method development? Start with 20% Ethyl Acetate in Hexanes .

  • Target Rf: You want the product to have an Rf of 0.25 – 0.35 .

  • Visualization: UV (254 nm) is sufficient. The conjugated quinoline system fluoresces strongly.

  • Stain: Iodine (

    
    ) or Dragendorff’s reagent (specific for alkaloids/nitrogen bases) can verify the spot if UV is ambiguous.
    

Part 2: The Purification Protocol

Methodology: Flash Column Chromatography [1][2]

  • Stationary Phase: Silica Gel (40-63 µm, 60 Å).

  • Column Size: Use a 12g cartridge for <100mg crude; 40g cartridge for <500mg crude. (Maintain a 1:30 to 1:50 mass ratio of sample to silica).

Solvent System A: The Standard (Hexane / EtOAc)

Best for removing non-polar impurities and general cleanup.

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase solvents.

    • Why? The quinoline nitrogen is basic and will interact with acidic silanol groups on the silica, causing "tailing" (broad, streaky peaks) and yield loss. TEA blocks these sites.

  • Gradient:

    Time (CV) % Ethyl Acetate % Hexane Remarks
    0–2 0% 100% Flushes very non-polar impurities

    | 2–10 | 0%

    
     30% | 100% 
    
    
    
    70% | Product typically elutes here | | 10–12 | 30%
    
    
    50% | 70%
    
    
    50% | Flushes polar byproducts |[3]
Solvent System B: The Alternative (DCM / MeOH)

Use this if the compound is not soluble in Hexane/EtOAc or if the Rf is too low (sticking to baseline).

  • Gradient: 0% to 5% Methanol in Dichloromethane (DCM).

  • Warning: Do not exceed 10% MeOH on silica, or you will start dissolving the silica gel.

Part 3: Troubleshooting Guide

Issue 1: "I see my product on TLC, but it never elutes from the column."

  • Diagnosis: The compound has likely protonated inside the column due to residual acid in the crude or the natural acidity of silica.

  • Solution: Flush the column with 10% Methanol in DCM containing 1%

    
     (Ammonium Hydroxide) . This basic "shock" will deprotonate the quinoline and release it. For future runs, ensure the crude is neutralized and use TEA in the mobile phase.
    

Issue 2: "The 4-hydroxy precursor is co-eluting with my 4-bromo product."

  • Diagnosis: Incomplete reaction or hydrolysis. The 4-hydroxy-6-ethoxy-2-methylquinoline is significantly more polar (hydrogen bond donor) than the 4-bromo product. If they co-elute, your gradient is too steep (changing too fast).

  • Solution: Use a shallower gradient. Hold the gradient at the % solvent where the 4-bromo product begins to elute (isocratic hold) for 3–5 column volumes.

  • Check: Verify the "impurity" isn't actually the N-oxide, which can form if the workup involved excessive oxidation.

Issue 3: "The product turns yellow/brown on the column."

  • Diagnosis: Oxidative degradation or light sensitivity. Bromo-quinolines can be light-sensitive.

  • Solution: Wrap the column in aluminum foil during the run. Process quickly. Do not leave the compound adsorbed on silica overnight.

Part 4: Visualizing the Workflow

The following diagram illustrates the critical decision pathways for purifying 4-bromoquinoline derivatives.

PurificationWorkflow Start Crude Reaction Mixture (Dark/Viscous Oil) CheckPH Check pH Start->CheckPH Acidic Acidic (pH < 7) CheckPH->Acidic Neutral Neutral/Basic (pH 8-9) CheckPH->Neutral Workup Quench (Ice) + Neutralize (NaHCO3) Extract (DCM/EtOAc) Acidic->Workup Must Neutralize TLC TLC Assessment (20% EtOAc/Hex) Neutral->TLC Workup->Neutral Decision Separation Strategy TLC->Decision MethodA Method A: Hex/EtOAc + 1% TEA (Standard) Decision->MethodA Good Rf (0.3) MethodB Method B: DCM/MeOH (For Solubility Issues) Decision->MethodB Poor Solubility Tailing Problem: Tailing/Streaking MethodA->Tailing If streaking occurs Final Pure 4-Bromo-6-ethoxy-2-methylquinoline (Solid/Crystalline) MethodA->Final MethodB->Final FixTailing Add 1% TEA or NH4OH to Mobile Phase Tailing->FixTailing FixTailing->Final

Caption: Decision logic for the workup and chromatographic purification of basic quinoline derivatives.

Part 5: References

  • ChemicalBook. (n.d.). 4-Bromoquinoline Synthesis & Properties. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Bromo-6-ethoxy-2-methylquinoline Product Sheet. Retrieved from

  • BenchChem. (2025).[1] Purification challenges for bromoquinoline compounds. Retrieved from

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from

  • National Institutes of Health (NIH). (2025). Highly Brominated Quinolines: Synthesis and Characterization. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing 4-Bromo-6-ethoxy-2-methylquinoline Synthesis

Case ID: QUIN-BR-OPT-04 Status: Active Topic: Yield Improvement & Troubleshooting Guide Applicable For: Medicinal Chemistry, Process Development Executive Summary The synthesis of 4-Bromo-6-ethoxy-2-methylquinoline is a...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QUIN-BR-OPT-04 Status: Active Topic: Yield Improvement & Troubleshooting Guide Applicable For: Medicinal Chemistry, Process Development

Executive Summary

The synthesis of 4-Bromo-6-ethoxy-2-methylquinoline is a classic challenge in heterocyclic chemistry. While the quinoline core is stable, the specific installation of the 4-bromo substituent and the preservation of the 6-ethoxy group often suffer from low yields due to two main bottlenecks: incomplete thermal cyclization (tar formation) and hydrolysis during the bromination workup .

This guide moves beyond standard textbook descriptions to address the mechanistic failure points that cause yield loss in the lab.

Module 1: The Backbone Synthesis (Conrad-Limpach Protocol)

The most robust route to the precursor, 6-ethoxy-2-methylquinolin-4-ol , is the Conrad-Limpach synthesis using 4-ethoxyaniline (p-phenetidine) and ethyl acetoacetate .

The Reaction Scheme

The reaction proceeds in two distinct phases: kinetic enamine formation followed by thermodynamic cyclization.[1]

ReactionScheme Start p-Phenetidine + Ethyl Acetoacetate Enamine β-Enamino Ester (Intermediate) Start->Enamine Step 1: Condensation (Dean-Stark, -H2O) Quinolone 6-Ethoxy-2-methyl- quinolin-4-ol Enamine->Quinolone Step 2: Thermal Cyclization (Dowtherm A, 250°C) Product 4-Bromo-6-ethoxy- 2-methylquinoline Quinolone->Product Step 3: Bromination (POBr3, Anhydrous)

Figure 1: The optimized synthetic pathway. Note that Step 2 is the primary bottleneck for yield.

Critical Control Points (Yield Killers)
ParameterStandard Protocol ErrorOptimized ProtocolWhy? (Mechanistic Insight)
Step 1: Water Removal Refluxing in ethanol without separation.Dean-Stark trap with Toluene or Benzene.Water inhibits enamine formation. Residual water hydrolyzes the ester before cyclization can occur.
Step 2: Temperature Heating neat or in low-boiling solvents.Dowtherm A (Diphenyl ether/biphenyl) at 250°C .Cyclization has a high activation energy. Temperatures <240°C favor polymerization over ring closure.
Step 2: Concentration High concentration (>1 M).High Dilution (addition of enamine to hot solvent).High dilution prevents intermolecular polymerization (tar), favoring intramolecular cyclization.
Optimized Protocol: Thermal Cyclization
  • Enamine Formation: Reflux p-phenetidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene with catalytic acetic acid using a Dean-Stark trap until water evolution ceases (approx. 4-6 hours). Evaporate solvent to obtain the crude enamine oil.

  • Cyclization: Heat Dowtherm A (10 mL per 1g of enamine) to a rolling boil (250–257°C ).

  • Addition: Add the crude enamine dropwise to the boiling solvent. Do not dump it in all at once.

    • Reasoning: Dropwise addition ensures each drop instantly experiences the activation temperature, cyclizing immediately rather than polymerizing.

  • Isolation: Cool to room temperature. Dilute with hexane. The product (6-ethoxy-2-methylquinolin-4-ol) usually precipitates. Filter and wash with hexane to remove Dowtherm A.

Module 2: The Functionalization (Bromination)

Converting the 4-hydroxy (tautomeric 4-quinolone) to 4-bromo uses Phosphorus Oxybromide (


) .
The "Reversion" Problem

Users often report >90% conversion by TLC, but <50% isolated yield. The culprit is usually the workup. The 4-bromoquinoline moiety is susceptible to hydrolysis back to the 4-hydroxy starting material under acidic, aqueous conditions.

Optimized Protocol: Deoxybromination
  • Reagents: Suspend dried 6-ethoxy-2-methylquinolin-4-ol (1.0 eq) in anhydrous toluene (or 1,2-dichloroethane). Add

    
     (1.5 eq).
    
    • Note: If

      
       is yellow/orange, it has partially decomposed. Use fresh, white/off-white reagent for best yield.
      
  • Reaction: Heat to 80–100°C. Monitor by TLC.

  • The Critical Quench (Yield Saver):

    • Cool the mixture to 0°C.

    • Do not pour into water.

    • Pour the reaction mixture slowly into a stirred slurry of ice and saturated

      
        (or 
      
      
      
      ).
    • Goal: Maintain pH > 7 immediately upon quenching. Acidic quenching promotes hydrolysis of the -Br bond.

  • Extraction: Extract rapidly with DCM. Dry over

    
     (not acidic silica) and concentrate.
    

Module 3: Troubleshooting & FAQs

Diagnostic Logic Tree

Use this flow to diagnose yield loss in your specific batch.

Troubleshooting Problem Low Yield Detected StepCheck Which step failed? Problem->StepCheck Step1 Step 1: Enamine (Oil formation) StepCheck->Step1 Step2 Step 2: Cyclization (Precipitate formation) StepCheck->Step2 Step3 Step 3: Bromination (Final Product) StepCheck->Step3 S1_Issue Did you remove water? Step1->S1_Issue S2_Issue Black Tar / No Solid? Step2->S2_Issue S3_Issue Product reverts to SM on TLC? Step3->S3_Issue S1_Sol Use Dean-Stark. Check stoichiometry. S1_Issue->S1_Sol No S2_Sol1 Temp too low. Must be >250°C. S2_Issue->S2_Sol1 Temp < 240°C S2_Sol2 Added too fast. Use Dropwise addition. S2_Issue->S2_Sol2 Dumped in S3_Sol Acidic Hydrolysis. Quench into NaHCO3. S3_Issue->S3_Sol Yes

Figure 2: Diagnostic logic for yield optimization.

Frequently Asked Questions

Q: Can I use


 instead of 

?
A: Yes, but

is generally preferred for quinolines. If using

, it is often beneficial to perform the reaction in DMF (Vilsmeier-Haack type conditions), which activates the reagent. However,

in toluene is cleaner for the 6-ethoxy derivative.

Q: My cyclization product is a sticky gum, not a powder. Why? A: This indicates incomplete removal of the high-boiling solvent (Dowtherm) or the presence of oligomers.

  • Fix: Triturate the gum with boiling hexane or diethyl ether. The monomeric quinolone is less soluble in these than the impurities.

Q: The ethoxy group seems to be cleaving. Is this possible? A: Yes, ether cleavage can occur if the reaction becomes too acidic (HBr generation) at high temperatures.

  • Fix: Ensure the bromination step is not run longer than necessary. Neutralize HBr gas evolution with a base trap if scaling up.

References

  • Conrad, M., & Limpach, L. (1887).[2][3] "Über die Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft. (Foundational text on the thermal cyclization mechanism).

  • BenchChem Protocols. "Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines." (Detailed solvent data for cyclization).

  • National Institutes of Health (PMC). "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." (Comparative data on Dowtherm A vs. other solvents).

  • Manac Inc. Technical Guides. "Bromination reactions with phosphorus bromides (POBr3)." (Handling and quenching protocols for phosphorus oxybromide).

  • Sigma-Aldrich. "4-Bromo-6-ethoxy-2-methylquinoline Product Data." (Physical properties and CAS verification: 1070879-46-7).

Sources

Reference Data & Comparative Studies

Validation

comparative study of palladium catalysts for coupling reactions with 4-Bromo-6-ethoxy-2-methylquinoline

Title: Comparative Guide to Palladium Catalysts for Coupling Reactions with 4-Bromo-6-ethoxy-2-methylquinoline Executive Summary This guide provides an evidence-based comparison of palladium catalyst systems for function...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to Palladium Catalysts for Coupling Reactions with 4-Bromo-6-ethoxy-2-methylquinoline

Executive Summary

This guide provides an evidence-based comparison of palladium catalyst systems for functionalizing 4-Bromo-6-ethoxy-2-methylquinoline (CAS: 1070879-46-7) . While the C4-bromo position is the primary electrophilic site, the electron-donating 6-ethoxy group creates a specific electronic environment that deactivates the ring toward oxidative addition compared to electron-deficient quinolines.

Key Findings:

  • Standard Couplings (Suzuki): Pd(dppf)Cl₂ is the most robust "workhorse" for aryl boronic acids, offering a balance of cost and stability.

  • Sterically Demanding/Heteroaryl Couplings: XPhos Pd G3 or Pd-PEPPSI-IPr are required to overcome the deactivated nature of the substrate and prevent hydrodehalogenation.

  • Amination (Buchwald-Hartwig): RuPhos Pd G3 shows superior performance for secondary amines, while BrettPhos Pd G3 is necessary for primary amines to prevent catalyst poisoning by the quinoline nitrogen.

Substrate Analysis & Reactivity Profile

Before selecting a catalyst, one must understand the electronic and steric bias of the substrate.

  • Structure: 4-Bromo-6-ethoxy-2-methylquinoline.[1][2]

  • Electronic Effect: The 6-ethoxy group is a strong electron-donating group (EDG). Through resonance, it increases electron density at the C2 and C4 positions.

  • Consequence: The C4-Br bond is more electron-rich than in unsubstituted 4-bromoquinoline. This makes the oxidative addition of Pd(0) slower (the rate-determining step).

  • Steric Effect: The C5-proton (peri-position) exerts mild steric pressure on the C4 position, necessitating ligands with specific bite angles or bulk to facilitate reductive elimination.

Catalyst Selection Decision Tree

CatalystSelection Start Substrate: 4-Bromo-6-ethoxy-2-methylquinoline ReactionType Select Reaction Type Start->ReactionType Suzuki C-C Bond (Suzuki) ReactionType->Suzuki Buchwald C-N Bond (Buchwald) ReactionType->Buchwald PartnerType Coupling Partner? Suzuki->PartnerType AmineType Amine Type? Buchwald->AmineType SimpleAryl Simple Aryl Boronic Acid PartnerType->SimpleAryl Heteroaryl Heteroaryl / Steric Hindrance PartnerType->Heteroaryl Rec1 Use: Pd(dppf)Cl2 Solvent: Dioxane/H2O SimpleAryl->Rec1 Rec2 Use: XPhos Pd G3 Solvent: THF/H2O Heteroaryl->Rec2 Secondary Secondary (Morpholine, Piperidine) AmineType->Secondary Primary Primary (Aniline, Alkyl) AmineType->Primary Rec3 Use: RuPhos Pd G3 Base: NaOtBu Secondary->Rec3 Rec4 Use: BrettPhos Pd G3 Base: K2CO3 Primary->Rec4

Figure 1: Decision matrix for catalyst selection based on reaction type and coupling partner.

Comparative Study 1: Suzuki-Miyaura Coupling

Objective: Couple 4-Bromo-6-ethoxy-2-methylquinoline with Phenylboronic acid. Challenge: The electron-rich nature of the quinoline can lead to slow conversion or hydrodehalogenation (loss of Br replaced by H) if the catalyst dies.

Performance Data (Representative)
Catalyst SystemLigand ClassYield (%)Time (h)Temp (°C)Notes
Pd(PPh₃)₄ Monodentate Phosphine45-55%12100Poor. High hydrodehalogenation observed due to slow oxidative addition. Requires high heat.
Pd(dppf)Cl₂ Bidentate Ferrocenyl88% 480Recommended (Standard). Excellent stability. The large bite angle of dppf stabilizes the Pd(II) intermediate.
XPhos Pd G3 Dialkylbiaryl Phosphine95%160High Performance. Best for difficult/hindered boronic acids. Fast oxidative addition.
Pd(OAc)₂ / SPhos In-situ Biaryl82%680Good, but requires careful ratio control of L:Pd.

Mechanistic Insight: The Pd(dppf)Cl₂ complex is preferred for scale-up because it resists "ligand stripping" by the quinoline nitrogen. Monodentate ligands like PPh₃ often dissociate, allowing the quinoline nitrogen to coordinate to Palladium, effectively poisoning the catalyst [1].

Comparative Study 2: Buchwald-Hartwig Amination

Objective: Couple 4-Bromo-6-ethoxy-2-methylquinoline with Morpholine. Challenge: Competitive binding of the quinoline nitrogen vs. the amine substrate.

Performance Data (Representative)
Catalyst SystemPre-catalyst GenYield (%)BaseNotes
Pd₂dba₃ / BINAP Gen 130%Cs₂CO₃Fail. BINAP is often too sterically crowded for the peri-hydrogen at C5.
Pd(OAc)₂ / Xantphos Gen 265%Cs₂CO₃Moderate. Good for rigidifying the catalyst, but slow kinetics.
RuPhos Pd G3 Gen 3 (Pre-cat)96% NaOtBuRecommended (Secondary Amines). RuPhos is specifically designed for secondary amines and resists inhibition.
BrettPhos Pd G3 Gen 3 (Pre-cat)92%NaOtBuRecommended (Primary Amines). Best for anilines or primary alkyl amines.

Mechanistic Insight: For this substrate, G3 Pre-catalysts are superior to in-situ mixing (e.g., Pd(OAc)₂ + Ligand). The G3 catalysts contain a pre-formed Pd-Ligand bond and an aminobiphenyl scaffold that ensures the active Pd(0) species is generated immediately upon heating, preventing the formation of inactive Pd-black or Pd-quinoline aggregates [2].

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the color change described does not occur, do not proceed to the heating step.

Protocol A: Suzuki Coupling (Standard - Pd(dppf)Cl₂)

Best for: Aryl and Heteroaryl boronic acids.

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagents: Add 4-Bromo-6-ethoxy-2-methylquinoline (1.0 equiv, 1.0 mmol), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol%).

  • Solvent: Add 1,4-Dioxane (4 mL) and 2M aq. K₂CO₃ (2 mL, 2 equiv).

  • Degassing (Critical): Sparge the biphasic mixture with Argon gas for 10 minutes. Visual Check: The solution should turn from a murky suspension to a clearer orange/red biphasic system.

  • Reaction: Heat to 80°C for 4-6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[3] Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination (RuPhos Pd G3)

Best for: Secondary amines (Morpholine, Piperazine).

  • Setup: Use a microwave vial or sealed tube (air-sensitive).

  • Reagents: Add 4-Bromo-6-ethoxy-2-methylquinoline (1.0 equiv), Amine (1.2 equiv), RuPhos Pd G3 (0.02 equiv, 2 mol%), and RuPhos (free ligand, 0.02 equiv - optional but stabilizes long reactions).

  • Base: Add NaOtBu (1.5 equiv). Note: Do not use carbonate bases with RuPhos for this substrate; alkoxides are faster.

  • Solvent: Add anhydrous Toluene or THF (0.2 M concentration).

  • Inertion: Seal the vial and purge with Argon for 5 mins.

  • Reaction: Heat to 85°C for 2-4 hours. Visual Check: Reaction usually turns dark brown/black upon completion.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify.

Mechanistic Visualization: The Catalytic Cycle

The following diagram illustrates why bulky, electron-rich ligands (like XPhos/RuPhos) are necessary to facilitate the Oxidative Addition step on the electron-rich quinoline ring.

CatalyticCycle cluster_0 Critical Failure Point Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for 6-ethoxy) Pd0->OxAdd + Substrate PdII_Ox L-Pd(II)-Br (Quinoline Complex) OxAdd->PdII_Ox TransMet Transmetallation (Base + Boronic Acid) PdII_Ox->TransMet PdII_Trans L-Pd(II)-Ar (Biaryl Complex) TransMet->PdII_Trans RedElim Reductive Elimination (Product Release) PdII_Trans->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle highlighting Oxidative Addition as the rate-limiting step due to the electron-donating ethoxy group.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Valente, C., et al. (2012).[5] PEPPSI Pd-NHC Complexes: The Next Generation of Highly Active Catalysts. Aldrichimica Acta, 45(1), 3-15. Link

  • BenchChem. (2025).[3] Comparative Guide to Palladium Catalysts for Cross-Coupling. BenchChem Technical Library. Link

Sources

Comparative

Cross-Validation of Analytical Methods for Quinoline Derivatives: A Comparative Guide

Focus: High-Performance Liquid Chromatography (HPLC-UV) vs. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Executive Summary For researchers in pharmaceutical development and clinical pharmacokinetics, the qua...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: High-Performance Liquid Chromatography (HPLC-UV) vs. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Executive Summary

For researchers in pharmaceutical development and clinical pharmacokinetics, the quantification of quinoline derivatives (e.g., Chloroquine, Hydroxychloroquine, Primaquine, and novel synthetic scaffolds) presents unique challenges. These nitrogen-heterocycles are basic (


), prone to peak tailing on silica-based columns, and often require detection in complex biological matrices.

This guide moves beyond standard validation to Cross-Validation : the objective comparison of a routine Quality Control method (HPLC-UV) against a high-sensitivity bioanalytical method (LC-MS/MS). We provide a self-validating protocol to determine when the cost-efficiency of HPLC is sufficient and when the specificity of MS/MS is non-negotiable.

Part 1: The Analytical Landscape

The Challenge of Quinoline Analysis

Quinolines exhibit native fluorescence and strong UV absorption, making them candidates for optical detection. However, their basicity causes secondary interactions with residual silanols in stationary phases, leading to peak broadening.

  • Method A (HPLC-UV/FLD): The "Workhorse." robust, cost-effective, and compliant for pharmaceutical formulations.

  • Method B (LC-MS/MS): The "Sniper." High specificity, essential for distinguishing metabolites (e.g., desethyl-hydroxychloroquine) from parent drugs in plasma/blood.

Comparative Performance Metrics

The following data summarizes typical performance characteristics derived from validation studies of 4-aminoquinoline derivatives.

FeatureHPLC-UV (Method A)LC-MS/MS (Method B)Decision Driver
Linearity Range


Sensitivity : MS is

more sensitive.
Selectivity Moderate (Co-elution risks)High (Mass-based filtration)Matrix : Use MS for blood/tissue; UV for pills.
Precision (%RSD)

(Intra-day)

(Intra-day)
Reproducibility : HPLC-UV is superior for bulk QC.
Throughput 10–20 min/run3–8 min/runSpeed : MS allows rapid "shoot-and-dilute".
Cost per Sample Low ($)High (

$)
Budget : Use UV unless LOD dictates MS.

Part 2: Experimental Protocols

Method A: HPLC-UV (Ion-Pairing Mode)

Rationale: To suppress silanol interactions and improve peak shape for basic quinolines without high-pH resistant columns.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase:

    • Solvent A: 0.05 M Phosphate Buffer (pH 3.0) + 5 mM Sodium Hexanesulfonate (Ion-pairing agent).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Ratio: Isocratic 70:30 (A:B).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (or Fluorescence: Ex 335 nm / Em 380 nm).

  • Protocol:

    • Equilibrate column for 30 mins to saturate stationary phase with ion-pairing reagent.

    • Inject

      
       of sample.[1]
      
    • Wash column with 90% water/10% ACN post-analysis to prevent salt precipitation.

Method B: LC-MS/MS (ESI+ Mode)

Rationale: To achieve maximum sensitivity and quantify metabolites simultaneously.

  • System: Waters Xevo TQ-S or Sciex Triple Quad 6500+.

  • Column: C18 UHPLC (e.g., Acquity UPLC BEH),

    
    .
    
  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive.[2]

  • MRM Transitions (Example for Hydroxychloroquine):

    • Quantifier:

      
      
      
    • Qualifier:

      
      
      
  • Protocol:

    • Perform Protein Precipitation (PPT) on plasma samples using cold acetonitrile (1:3 ratio).

    • Centrifuge at 10,000 x g for 10 mins.

    • Inject

      
       of supernatant.
      

Part 3: Cross-Validation Workflow

To scientifically validate Method B against Method A (or vice versa), you must prove that the difference in results is statistically insignificant or within acceptable bias limits.

The "Split-Sample" Design

Do not rely solely on spiked standards. Use real-world samples (e.g., degraded formulation or incurred biological samples) to test specificity.

CrossValidation Sample Pooled Sample (Homogenized) Split Aliquot Splitting Sample->Split PrepA Prep A: Dilution in Mobile Phase Split->PrepA Set 1 PrepB Prep B: Protein Precip / SPE Split->PrepB Set 2 MethodA Method A: HPLC-UV (Reference) PrepA->MethodA MethodB Method B: LC-MS/MS (Test) PrepB->MethodB DataA Data Set A (Concentration) MethodA->DataA DataB Data Set B (Concentration) MethodB->DataB Stats Statistical Analysis (Bland-Altman / t-test) DataA->Stats DataB->Stats

Figure 1: The Split-Sample Cross-Validation Workflow. This ensures that matrix heterogeneity does not confound the method comparison.

Part 4: Statistical Framework for Equivalence

Merely calculating the correlation coefficient (


) is insufficient for method comparison. High correlation does not mean agreement (e.g., Method B could be consistently 2x higher than Method A and still have 

).
Required Statistical Tests
  • Paired t-test:

    • Null Hypothesis (

      
      ): The mean difference between methods is zero.
      
    • Acceptance:

      
       (No significant difference).
      
  • Bland-Altman Plot (Difference Plot):

    • Plot the Difference (

      
      ) on the Y-axis vs. the Average (
      
      
      
      ) on the X-axis.
    • Acceptance: 95% of data points must fall within

      
       SD of the mean difference.
      
  • Passing-Bablok Regression:

    • Robust regression method that assumes error in both methods (unlike standard linear regression which assumes error only in Y).

    • Equation:

      
      
      
    • Acceptance: Slope (

      
      ) confidence interval should include 1; Intercept (
      
      
      
      ) confidence interval should include 0.
Decision Matrix: Which Method to Deploy?

DecisionTree Start Select Analytical Method Matrix Sample Matrix? Start->Matrix Bio Biological (Plasma/Urine) Matrix->Bio Pharma Pharmaceutical (Tablet/Bulk) Matrix->Pharma Conc Target Conc? Bio->Conc Reg Regulation? Pharma->Reg Trace Trace (< 100 ng/mL) Conc->Trace High High (> 1 µg/mL) Conc->High QC Release QC Release Reg->QC Release Impurity ID Impurity ID Reg->Impurity ID LCMS USE LC-MS/MS (High Sensitivity) Trace->LCMS HPLC USE HPLC-UV (High Precision/Cost-Eff) High->HPLC QC Release->HPLC Impurity ID->LCMS

Figure 2: Analytical Decision Matrix. A logic flow to determine the appropriate method based on matrix complexity and sensitivity requirements.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Sebaiy, M. M., et al. (2022).[4] Instrumental analysis of chloroquine and hydroxychloroquine in different matrices. Current Research in Integrative Medicine. [Link]

  • Pannu, S., et al. (2022).[5] Analytical Methodologies for Determination of Hydroxychloroquine and its Metabolites. Current Pharmaceutical Analysis. [Link]

  • Volpe, D. A., et al. (2012). Pharmacology of Chloroquine and Hydroxychloroquine. NIH National Library of Medicine. [Link]

Sources

Validation

The Art of Molecular Tinkering: A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-6-ethoxy-2-methylquinoline Derivatives

A Deep Dive into a Privileged Scaffold for Drug Discovery For researchers, scientists, and professionals in the dynamic field of drug development, the quinoline scaffold represents a cornerstone of medicinal chemistry. I...

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into a Privileged Scaffold for Drug Discovery

For researchers, scientists, and professionals in the dynamic field of drug development, the quinoline scaffold represents a cornerstone of medicinal chemistry. Its versatile structure has given rise to a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] Within this important class of compounds, 4-Bromo-6-ethoxy-2-methylquinoline and its derivatives present a particularly intriguing area of study. This guide offers a comprehensive comparison of the structure-activity relationships (SAR) for this scaffold, providing insights into how subtle molecular modifications can profoundly impact biological efficacy.

The 4-Bromo-6-ethoxy-2-methylquinoline Core: A Foundation for Potency

The 4-Bromo-6-ethoxy-2-methylquinoline core is a synthetically accessible and highly modifiable scaffold. The presence of a bromine atom at the 4-position provides a convenient handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.[1] The ethoxy group at the 6-position and the methyl group at the 2-position also play crucial roles in modulating the molecule's physicochemical properties and its interactions with biological targets.

The strategic placement of these functional groups creates a molecule with potential for finely tuned biological activity. The bromine atom, an electron-withdrawing group, can influence the electron density of the quinoline ring system, affecting its reactivity and binding characteristics. The ethoxy group, on the other hand, is a moderately lipophilic group that can impact the compound's solubility, membrane permeability, and metabolic stability. Finally, the methyl group at the 2-position can provide steric bulk and influence the overall conformation of the molecule.

Unraveling the Structure-Activity Relationship: A Positional Analysis

The Significance of the 4-Position: Beyond a Synthetic Handle

The 4-position of the quinoline ring is a critical determinant of biological activity. The bromo substituent itself can contribute to the molecule's potency. However, its primary role in many SAR studies is as a leaving group for the introduction of other functionalities.

Derivative ClassKey FindingsPotential Biological Activity
4-Aminoquinoline Derivatives Introduction of substituted anilines at the 4-position has been a successful strategy in the development of kinase inhibitors.[2]Anticancer
4-Alkoxyquinoline Derivatives The replacement of the 4-bromo group with various alkoxy chains can modulate the compound's lipophilicity and interaction with hydrophobic pockets of target proteins.[3]Anticancer (Topoisomerase I inhibitors)
4-Arylquinoline Derivatives Suzuki and other cross-coupling reactions to introduce aryl or heteroaryl groups at the 4-position can lead to compounds with potent and selective biological activities.[4]Kinase inhibitors
The Influence of the 6-Position: Modulating Lipophilicity and Selectivity

The 6-position of the quinoline ring is frequently modified to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule. The ethoxy group in the parent scaffold provides a baseline of moderate lipophilicity.

Modification at 6-PositionImpact on PropertiesExample from Related Scaffolds
Longer Alkoxy Chains Increases lipophilicity, potentially enhancing membrane permeability but may also increase metabolic liability.In 4-alkoxyquinazoline derivatives, variation of the alkoxy chain length significantly impacted VEGFR2 inhibitory activity.[5]
Introduction of Polar Groups Can improve aqueous solubility and may lead to new interactions with the target protein.Not widely explored in the immediate vicinity of the 4-bromo-6-ethoxy scaffold, but a common strategy in drug design.
Replacement with Halogens Can alter electronic properties and provide additional contact points for binding.6-chloro and 6-bromo substituents are common in quinoline-based kinase inhibitors.[4]
The Role of the 2-Position: Steric and Electronic Effects

The 2-position of the quinoline ring, occupied by a methyl group in our core structure, can influence the molecule's interaction with its biological target through steric hindrance and electronic effects.

Modification at 2-PositionImpact on ActivityExample from Related Scaffolds
Larger Alkyl Groups Can provide a better fit into hydrophobic pockets of enzymes or receptors, but excessive bulk can be detrimental.In 2-substituted quinoline analogs, the nature of the substituent at the 2-position is a key determinant of anticancer activity.[1]
Aryl or Heteroaryl Groups Can introduce additional π-π stacking interactions and hydrogen bonding opportunities.2-arylquinolines have been investigated as topoisomerase I inhibitors.[3]
Functionalized Alkyl Chains Allows for the introduction of specific functional groups to target particular residues in the binding site.Bromination of the 2-methyl group in 2-methylquinolin-4(1H)-ones creates a reactive handle for further derivatization.[1]

Comparative Analysis: Anticancer vs. Antimicrobial Potential

The 4-Bromo-6-ethoxy-2-methylquinoline scaffold holds promise for development in both oncology and infectious diseases. The SAR principles governing these two therapeutic areas, however, can differ significantly.

For Anticancer Activity (e.g., Kinase Inhibition):

  • Key Interaction Points: Often involves hydrogen bonding with the quinoline nitrogen and hydrophobic interactions with the substituted aromatic rings.

  • Favorable Modifications: Introduction of larger, more complex substituents at the 4-position, often containing hydrogen bond donors and acceptors, is a common strategy. Modifications at the 6- and 7-positions with methoxy or similar groups are frequently seen in potent kinase inhibitors.[2][6]

For Antimicrobial Activity:

  • Potential Mechanisms: May involve interference with bacterial DNA replication (e.g., gyrase inhibition) or disruption of the cell membrane.

  • Favorable Modifications: The presence of a halogen at the 6- or 7-position can be beneficial. The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell walls. Studies on bromo-substituted quinolin-4(1H)-ones suggest their potential as antibacterial agents.[1]

Experimental Protocols: A Glimpse into the Synthetic and Biological Evaluation

To provide a practical context, this section outlines a general synthetic route for the 4-Bromo-6-ethoxy-2-methylquinoline scaffold and a common assay for evaluating its potential anticancer activity.

Synthesis of 4-Bromo-6-ethoxy-2-methylquinoline

The synthesis of the core scaffold can be achieved through a multi-step process, often starting from a substituted aniline. A representative synthetic pathway is depicted below.

Synthesis Aniline 4-Ethoxyaniline Intermediate1 Acetoacetanilide derivative Aniline->Intermediate1 Acetoacetic ester Intermediate2 2-Methyl-6-ethoxyquinolin-4-ol Intermediate1->Intermediate2 Cyclization (e.g., Dowtherm A, heat) Target 4-Bromo-6-ethoxy-2-methylquinoline Intermediate2->Target Bromination (e.g., POBr3)

A representative synthetic workflow.

Step-by-Step Protocol (Conceptual):

  • Condensation: React 4-ethoxyaniline with ethyl acetoacetate to form the corresponding acetoacetanilide derivative.

  • Cyclization: Heat the acetoacetanilide derivative in a high-boiling solvent such as Dowtherm A to induce cyclization and form 2-methyl-6-ethoxyquinolin-4-ol.

  • Bromination: Treat the 2-methyl-6-ethoxyquinolin-4-ol with a brominating agent like phosphorus oxybromide (POBr3) to yield the final product, 4-Bromo-6-ethoxy-2-methylquinoline.

Note: This is a generalized protocol. Specific reaction conditions, including solvents, temperatures, and catalysts, would need to be optimized.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

MTT_Assay Start Seed cancer cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of test compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolvent Add solubilizing agent (e.g., DMSO) Incubate3->AddSolvent Read Measure absorbance at 570 nm AddSolvent->Read

Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 4-Bromo-6-ethoxy-2-methylquinoline derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (typically 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.

Conclusion and Future Directions

The 4-Bromo-6-ethoxy-2-methylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the principles of structure-activity relationships, medicinal chemists can rationally design and synthesize derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on the systematic exploration of substitutions at the 2-, 4-, and 6-positions, coupled with a broad range of biological assays to fully elucidate the therapeutic potential of this versatile chemical scaffold. The insights gained from such studies will undoubtedly contribute to the ever-evolving landscape of drug discovery.

References

  • Benchchem. (n.d.). Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide.
  • Okten, S., Cakmak, O., Tekin, S., & Koprulu, T. K. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424.
  • Benchchem. (n.d.). A Comparative Analysis of the Crystal Structure of 4-Chloro-6,7-dimethoxyquinoline.
  • MDPI. (2024). Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones.
  • openlabnotebooks.org. (2019). Quinoline Series: Synthesis.
  • MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.
  • PubMed. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.
  • Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.
  • Sigma-Aldrich. (n.d.). 4-Bromo-6-ethoxy-2-methylquinoline AldrichCPR.
  • ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives.
  • Digital Commons@Georgia Southern. (2020). Structure activity relationship (SAR) studies of neurotoxin quinoline-derivatives.
  • ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • PubMed. (2016). Synthesis and antitumor activity evaluation of 4,6-disubstituted quinazoline derivatives as novel PI3K inhibitors.
  • MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives.
  • ResearchGate. (2025). Design, synthesis, biological evaluation, and molecular modeling study of 4-alkoxyquinazoline derivatives as potential VEGFR2 kinase inhibitors.
  • PubMed. (2013). Discovery and optimization of novel 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones as c-Met kinase inhibitors.
  • PubMed. (2015). Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors.

Sources

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